molecular formula C13H12N2O3 B14580163 N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-27-5

N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14580163
CAS No.: 61088-27-5
M. Wt: 244.25 g/mol
InChI Key: SVZZPXPHWGMOEY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61088-27-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c16-6-5-14-13(17)11-7-10-12(18-11)8-3-1-2-4-9(8)15-10/h1-4,7,15-16H,5-6H2,(H,14,17)

InChI Key

SVZZPXPHWGMOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to the corresponding carboxamide. One common method is the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert the carboxylic acid to the amide derivative . Another method involves the use of oxazolidinone derivatives as amine agents, along with EDCI, DMAP, and THF solvent .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to the presence of both the hydroxyethyl and furo groups, which enhance its biological activity and potential therapeutic applications. The combination of these functional groups allows for more diverse interactions with biological targets, making it a valuable compound for further research and development .

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